molecular formula C17H17NO3 B14970418 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)benzamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)benzamide

Cat. No.: B14970418
M. Wt: 283.32 g/mol
InChI Key: JCSOEZWHHITJJT-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]BENZAMIDE is a compound that belongs to the class of benzodioxepins. These compounds are known for their unique structural features and potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]BENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a β-adrenergic stimulant, which can be useful in studying adrenergic receptors and related pathways.

    Medicine: The compound’s potential as a bronchial dilator makes it a candidate for the development of new therapeutic agents for respiratory conditions.

    Industry: The compound can be used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]BENZAMIDE involves its interaction with β-adrenergic receptors. The compound acts as a β-adrenergic stimulant, leading to the activation of these receptors and subsequent physiological responses such as bronchial dilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern and its potential as a β-adrenergic stimulant. This makes it distinct from other benzodioxepin derivatives that may not exhibit the same pharmacological activities .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)benzamide

InChI

InChI=1S/C17H17NO3/c19-17(14-5-2-1-3-6-14)18-12-13-7-8-15-16(11-13)21-10-4-9-20-15/h1-3,5-8,11H,4,9-10,12H2,(H,18,19)

InChI Key

JCSOEZWHHITJJT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)C3=CC=CC=C3)OC1

Origin of Product

United States

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